REACTION_SMILES
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[Cl:13][CH2:14][Cl:15].[O:16]=[Mn:17]=[O:18].[OH:1][CH2:2][c:3]1[n:4][cH:5][cH:6][c:7]([NH:9][C:10]([CH3:11])=[O:12])[cH:8]1>>[O:1]=[CH:2][c:3]1[n:4][cH:5][cH:6][c:7]([NH:9][C:10]([CH3:11])=[O:12])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccnc(CO)c1
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Name
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Type
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product
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Smiles
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CC(=O)Nc1ccnc(C=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |